2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
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Overview
Description
2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Investigation
Researchers have synthesized a series of compounds similar to 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide, exploring their potential pharmacological activities. For instance, Senthilraja and Alagarsamy (2012) investigated anticonvulsant activities among synthesized compounds, identifying some as moderately more potent than reference standards like diazepam (Senthilraja & Alagarsamy, 2012).
Antimicrobial Activities
Gouda et al. (2010) synthesized derivatives incorporating the tetrahydrobenzothiophene moiety, evaluating them as antimicrobial agents with some showing promising activities (Gouda et al., 2010).
Anticancer Evaluations
Tiwari et al. (2017) conducted a study on Schiff’s bases containing thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against several human cancer cell lines, highlighting the potential for cancer treatment (Tiwari et al., 2017).
Anti-Inflammatory Drug Synthesis
Lynch et al. (2006) explored the anti-inflammatory activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with dimethylamino benzamide, showing effectiveness across a concentration range (Lynch et al., 2006).
Theoretical and Computational Studies
Fahim and Ismael (2021) utilized computational calculations and molecular docking studies to investigate the reactivity and potential of N-(phenylsulfonyl)acetamide derivatives as antimalarial and possibly against COVID-19, showcasing the versatility of these compounds in drug development (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11-8-9-12(2)17-16(11)22-19(26-17)23(3)10-15(24)21-14-7-5-4-6-13(14)18(20)25/h4-9H,10H2,1-3H3,(H2,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSYUBEUCQOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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